REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH2:16][CH:17]1[CH2:19][CH2:18]1)(=O)=O.[I-].[K+].[Cl:22][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[NH:28][CH:27]=[C:26]2[CH2:32][C:33]([NH2:36])([CH3:35])[CH3:34].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[ClH:22].[Cl:22][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[NH:28][CH:27]=[C:26]2[CH2:32][C:33]([NH:36][CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH2:16][CH:17]1[CH2:18][CH2:19]1)([CH3:34])[CH3:35] |f:1.2,4.5.6,9.10|
|
Name
|
2-[2-(cyclopropylmethyloxy)phenoxy]ethyl methanesulfonate
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCOC1=C(C=CC=C1)OCC1CC1
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
4.77 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=CNC2=CC1)CC(C)(C)N
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 120° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 130°-135° C. and under nitrogen for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted into ether
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
ADDITION
|
Details
|
5% hydrochloric acid in methanol was added
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
a small amount of methanol and the solution was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was again dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
methanol and the solution was evaporated
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C2C(=CNC2=CC1)CC(C)(C)NCCOC1=C(C=CC=C1)OCC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.4 mmol | |
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 160.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |